molecular formula C10H20ClN B1485061 3-(2-Cyclopropylethyl)piperidine hydrochloride CAS No. 2098110-06-4

3-(2-Cyclopropylethyl)piperidine hydrochloride

Cat. No. B1485061
CAS RN: 2098110-06-4
M. Wt: 189.72 g/mol
InChI Key: ADQHMORDSVZWRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of piperidine derivatives is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is a key component in the synthesis of many medicinal compounds .


Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Drug Design and Synthesis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Anticancer Applications

Piperidine derivatives have shown promising results in the field of cancer research. Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo . For example, a study reported inhibition of the Wnt/catenin pathway in HCF116 colorectal cancer cell lines by piperine .

Antiviral Applications

Piperidine derivatives have been utilized as antiviral agents . They have shown potential in inhibiting the replication of various viruses, contributing to the development of new antiviral drugs.

Antimalarial Applications

Piperidine derivatives have also been used in the development of antimalarial drugs . Their unique chemical structure allows them to interfere with the life cycle of malaria parasites, making them effective in treating and preventing malaria.

Antimicrobial and Antifungal Applications

Piperidine derivatives have demonstrated antimicrobial and antifungal properties . They have been used in the development of new drugs to treat various bacterial and fungal infections.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been utilized as analgesic and anti-inflammatory agents . They have shown potential in relieving pain and reducing inflammation, contributing to the development of new analgesic and anti-inflammatory drugs.

Antipsychotic Applications

Piperidine derivatives have been used in the development of antipsychotic drugs . They have shown potential in managing symptoms of various psychiatric disorders, including schizophrenia and bipolar disorder.

Anticoagulant Applications

Piperidine derivatives have been utilized as anticoagulant agents . They have shown potential in preventing blood clots, contributing to the development of new anticoagulant drugs.

Future Directions

Piperidine derivatives, including 3-(2-Cyclopropylethyl)piperidine hydrochloride, have a significant role in the field of drug discovery . Their unique properties and wide range of therapeutic effects make them a promising area for future research .

properties

IUPAC Name

3-(2-cyclopropylethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-2-10(8-11-7-1)6-5-9-3-4-9;/h9-11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQHMORDSVZWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCC2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Cyclopropylethyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Cyclopropylethyl)piperidine hydrochloride
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3-(2-Cyclopropylethyl)piperidine hydrochloride
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3-(2-Cyclopropylethyl)piperidine hydrochloride
Reactant of Route 4
3-(2-Cyclopropylethyl)piperidine hydrochloride
Reactant of Route 5
3-(2-Cyclopropylethyl)piperidine hydrochloride
Reactant of Route 6
3-(2-Cyclopropylethyl)piperidine hydrochloride

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